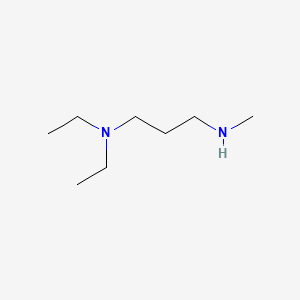

N,N-Diethyl-N'-methyl-1,3-propanediamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N',N'-diethyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJVVYQWUFKTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063914 | |

| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5459-95-0 | |

| Record name | N,N-Diethyl-N′-methyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5459-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diethyl-N'-methyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,3-propanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1,N1-diethyl-N3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Propanediamine, N,N-diethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-N'-methylpropane-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYL-N'-METHYL-1,3-PROPANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M3B47CVJ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Diethyl-N'-methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Diethyl-N'-methyl-1,3-propanediamine, a versatile diamine with applications in various fields of chemical synthesis and drug development. This document delves into the practical aspects of its preparation, offering detailed protocols for two primary synthetic routes: the alkylation of N-methyl-1,3-propanediamine and the reductive amination of a suitable aldehyde precursor. Furthermore, this guide presents a thorough analysis of the characterization of the target molecule, including detailed interpretations of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Unsymmetrical Diamines

This compound (CAS No. 5459-95-0) is an unsymmetrical diamine featuring both a tertiary and a secondary amine functional group.[1] This structural arrangement imparts distinct chemical properties, making it a valuable building block in organic synthesis. The differential reactivity of the two amine groups allows for selective functionalization, a key attribute in the construction of complex molecules, including pharmacologically active compounds and ligands for metal catalysts. The 1,3-propanediamine backbone provides a flexible three-carbon spacer between the nitrogen atoms, influencing the conformational properties and biological activity of its derivatives. This guide aims to equip researchers with the necessary knowledge to confidently synthesize and unequivocally characterize this important chemical entity.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of this compound can be approached through several methodologies. This guide will focus on two of the most practical and reliable laboratory-scale methods: direct alkylation and reductive amination. The choice between these routes will often depend on the availability of starting materials, desired scale, and the specific purity requirements of the final product.

Synthesis via Alkylation of N-methyl-1,3-propanediamine

This classical approach involves the direct ethylation of the primary amine group of N-methyl-1,3-propanediamine. While conceptually straightforward, the primary challenge lies in controlling the degree of alkylation to minimize the formation of the over-alkylated quaternary ammonium salt and the dialkylated tertiary amine product. The use of a suitable base and careful control of stoichiometry are paramount for achieving a high yield of the desired secondary amine.

-

Choice of Alkylating Agent: Ethyl bromide or ethyl iodide are commonly used as ethylating agents. Ethyl iodide is generally more reactive, which can lead to faster reaction times but also a higher propensity for over-alkylation. Ethyl bromide offers a good balance of reactivity and selectivity.

-

Stoichiometry: A molar excess of the starting amine (N-methyl-1,3-propanediamine) is often employed to increase the probability of the alkylating agent reacting with the more abundant primary amine, thereby minimizing the formation of the tertiary amine byproduct.

-

Base Selection: A non-nucleophilic base, such as potassium carbonate or triethylamine, is crucial to neutralize the hydrohalic acid formed during the reaction without competing with the amine nucleophile.

-

Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically chosen to dissolve the reactants and facilitate the SN2 reaction pathway.

Materials:

-

N-methyl-1,3-propanediamine (1.0 eq)

-

Ethyl bromide (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add N-methyl-1,3-propanediamine and anhydrous acetonitrile.

-

Add anhydrous potassium carbonate to the stirred solution.

-

Slowly add ethyl bromide to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis via Reductive Amination

Reductive amination offers a more controlled and often higher-yielding alternative to direct alkylation.[2] This "one-pot" procedure involves the reaction of an aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this would involve the reaction of 3-(diethylamino)propanal with methylamine.

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for reductive amination. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Sodium cyanoborohydride is also effective but generates toxic cyanide byproducts.[2]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-reactive and effectively solubilize the reactants and the reducing agent.

-

Acid Catalyst: A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the formation of the iminium ion intermediate.

Materials:

-

3-(Diethylamino)propanal (1.0 eq)

-

Methylamine (2.0 M solution in THF or methanol) (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 3-(diethylamino)propanal and anhydrous dichloromethane.

-

Add the methylamine solution to the stirred solution of the aldehyde at room temperature.

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous dichloromethane.

-

Slowly add the suspension of the reducing agent to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Diagram of Synthetic Workflows

Caption: Logical workflow for the characterization of this compound.

Conclusion: A Versatile Tool for the Synthetic Chemist

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodologies and the interpretation of the spectroscopic data, researchers can confidently produce and verify this valuable chemical intermediate. The protocols and analytical insights presented herein are intended to serve as a robust resource for professionals in drug development and chemical research, facilitating the advancement of their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Rocky Mountain Laboratories. Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

-

University of Calgary. IR: amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

Quora. How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

- Google Patents.

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

An In-depth Technical Guide to N,N-Diethyl-N'-methyl-1,3-propanediamine: Identifiers, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Diethyl-N'-methyl-1,3-propanediamine is an aliphatic diamine characterized by the presence of both a tertiary and a secondary amine functional group. This structural feature imparts it with versatile chemical properties, making it a valuable intermediate in organic synthesis. While not as extensively documented as some other diamines, its unique substitution pattern offers potential for tailored applications in pharmaceutical development and specialty chemical manufacturing. This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications.

Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical substance is paramount for research, development, and regulatory purposes. This compound is cataloged under several internationally recognized systems. The most critical of these is the Chemical Abstracts Service (CAS) number, which is a unique numerical identifier assigned to every chemical substance.

The definitive CAS number for this compound is 5459-95-0. [1][2][3][4]

A comprehensive list of identifiers for this compound is provided in the table below:

| Identifier Type | Value | Source |

| CAS Number | 5459-95-0 | PubChem[1], Santa Cruz Biotechnology[2], GSRS[3], ChemicalBook[4] |

| IUPAC Name | N',N'-diethyl-N-methylpropane-1,3-diamine | PubChem[1] |

| Molecular Formula | C₈H₂₀N₂ | PubChem[1], GSRS[3] |

| Molecular Weight | 144.26 g/mol | PubChem[1], GSRS[3] |

| InChI | InChI=1S/C8H20N2/c1-4-10(5-2)8-6-7-9-3/h9H,4-8H2,1-3H3 | PubChem[1], GSRS[3] |

| InChIKey | SMJVVYQWUFKTKZ-UHFFFAOYSA-N | PubChem[1], GSRS[3] |

| SMILES | CCN(CC)CCCNC | PubChem[1], GSRS[3] |

| EC Number | 226-734-3 | PubChem[1] |

| UNII | 6M3B47CVJ7 | GSRS[3] |

Below is a diagram illustrating the relationship between the core chemical structure and its primary identifiers.

Caption: Relationship between the chemical structure and key identifiers of this compound.

Physicochemical and Safety Data

Understanding the physicochemical properties and safety profile of a compound is crucial for its handling, application, and the design of experimental procedures. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Appearance | Liquid | Thermo Fisher Scientific[5] |

| Boiling Point | 182.5 °C at 760 mmHg | Guidechem |

| Density | 0.816 g/mL | Guidechem |

| Flash Point | 46.8 °C | Guidechem |

| Refractive Index | 1.438 | Guidechem |

| Solubility | Miscible in water | Thermo Fisher Scientific[5] |

Safety Information:

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis Pathway and Experimental Protocol

A likely precursor for this synthesis is 3-(diethylamino)propanal. However, a more direct and commonly employed strategy for similar structures involves a two-step process starting from acrylonitrile and diethylamine, followed by reduction and subsequent methylation. An alternative and more direct approach would be the mono-alkylation of N,N-diethyl-1,3-propanediamine.

The following diagram outlines a proposed synthetic workflow:

Caption: Proposed workflow for the synthesis of this compound via alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard alkylation procedures for amines and should be optimized for safety and yield.

Materials:

-

N,N-diethyl-1,3-propanediamine

-

Methyl iodide

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-diethyl-1,3-propanediamine (1 equivalent) in anhydrous acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Addition of Alkylating Agent: While stirring vigorously, add methyl iodide (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and carbon dioxide.

-

Anhydrous Solvents: Water can react with the alkylating agent and interfere with the reaction.

-

Base (Potassium Carbonate): Neutralizes the hydroiodic acid formed during the reaction, driving the equilibrium towards the product.

-

Excess Methyl Iodide: A slight excess ensures complete conversion of the starting material.

-

Aqueous Workup: Removes inorganic byproducts and unreacted starting materials.

-

Distillation: A standard and effective method for purifying volatile liquid products.

Applications in Research and Drug Development

Aliphatic diamines are important building blocks in organic synthesis, particularly in the pharmaceutical industry.[8][9] While specific examples of this compound in marketed drugs are not prevalent in the readily available literature, its structural motifs suggest several potential applications:

-

Intermediate in API Synthesis: The presence of two distinct amine groups with different reactivities (secondary vs. tertiary) allows for selective functionalization. This makes it a potentially useful scaffold for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[8][9]

-

Ligand in Coordination Chemistry: The nitrogen atoms can act as ligands, coordinating with metal centers to form catalysts or metal-organic frameworks (MOFs).

-

Building Block for Polymers and Specialty Chemicals: The diamine functionality allows it to be used in the synthesis of polyamides and other polymers.

The closely related compound, N-methyl-1,3-propanediamine, is a known intermediate in the synthesis of various pharmaceuticals, highlighting the utility of this class of compounds.[9]

Conclusion

This compound, identified by CAS number 5459-95-0, is a versatile chemical intermediate with potential applications in various fields, including pharmaceutical development. This guide has provided a comprehensive overview of its key identifiers, physicochemical properties, and a scientifically sound, albeit hypothetical, synthetic protocol. The unique arrangement of its functional groups makes it a compound of interest for further research and development in synthetic chemistry. As with any chemical substance, adherence to strict safety protocols is essential when handling and utilizing this compound.

References

-

MySkinRecipes. N,N-Diethyl-1,3-propanediamine Dihydrochloride. [Link]

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. [Link]

- Google Patents. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

PubChem. This compound. [Link]

- Google Patents. CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

PubChem. N,N-Diethyl-1,3-propanediamine. [Link]

- Google Patents. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

-

Wikipedia. N,N′-Dimethyl-1,3-propanediamine. [Link]

-

FDA Global Substance Registration System. This compound. [Link]

-

National Center for Biotechnology Information. N-Dealkylation of Amines. [Link]

Sources

- 1. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. N,N-Diethyl-1,3-propanediamine, 99% 500 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 7. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 8. N,N-Diethyl-1,3-propanediamine Dihydrochloride [myskinrecipes.com]

- 9. nbinno.com [nbinno.com]

Navigating Solvent Selection: A Technical Guide to the Solubility of N,N-Diethyl-N'-methyl-1,3-propanediamine

Introduction: The Critical Role of Solubility in Scientific Advancement

In the landscape of chemical research, drug development, and material science, the selection of an appropriate solvent system is a pivotal decision that can dictate the success or failure of an experimental or manufacturing endeavor. For a molecule such as N,N-Diethyl-N'-methyl-1,3-propanediamine, a diamine with significant potential in catalysis and as a pharmaceutical intermediate, a thorough understanding of its solubility characteristics is not merely advantageous—it is fundamental.[1] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for researchers, scientists, and professionals in drug development. While extensive quantitative solubility data for this specific compound is not widely published, this document will equip you with the foundational knowledge and experimental protocols to determine its solubility in your solvent systems of interest.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound possesses a unique combination of features that govern its interactions with various solvents.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H20N2 | [2][3] |

| Molecular Weight | 144.26 g/mol | [2][3][4] |

| Appearance | Liquid | [5] |

| Boiling Point | 182.5°C at 760 mmHg | [4] |

| Density | 0.816 g/cm³ | [4][6] |

| Flash Point | 46.8°C | [4] |

| Predicted logP | 1.00 | [4] |

| pKa (Conjugate Acid) | Not specified, but expected to be basic |

The presence of two nitrogen atoms, one tertiary and one secondary amine, introduces polarity and the capacity for hydrogen bonding (with the secondary amine). The diethyl and methyl groups, along with the propane backbone, contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile, with miscibility in a range of organic solvents.

Guiding Principles of Solubility: A Theoretical Framework

The age-old chemical maxim, "like dissolves like," serves as a primary guiding principle in predicting solubility. This concept is rooted in the nature of intermolecular forces between the solute (this compound) and the solvent.

-

Polar Solvents: These solvents possess dipoles and can be further categorized into protic and aprotic.

-

Polar Protic Solvents (e.g., alcohols, water): These solvents can engage in hydrogen bonding. The secondary amine group of this compound can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. Therefore, good solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., acetone, DMSO, THF): These solvents have dipoles but do not have O-H or N-H bonds. They can engage in dipole-dipole interactions with the polar C-N bonds of the diamine. Good solubility is also expected in these solvents.

-

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces. The alkyl groups of this compound will facilitate its solubility in nonpolar solvents.

Given its molecular structure, this compound is expected to be soluble in a broad range of organic solvents, from moderately polar to nonpolar. However, precise quantitative solubility is best determined empirically.

Experimental Determination of Solubility: A Validated Protocol

To address the absence of comprehensive published data, the following isothermal shake-flask method provides a reliable and reproducible means of quantifying the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the accuracy of the obtained results.

Step-by-Step Methodology

-

Solvent and Solute Preparation:

-

Ensure all solvents are of high purity (e.g., HPLC grade) and are appropriately dried if necessary, as water content can influence solubility.

-

Confirm the purity of this compound using an appropriate analytical technique such as GC-MS or NMR spectroscopy.[2]

-

-

Equilibrium Saturation:

-

In a series of sealed vials, add an excess amount of this compound to a known volume of each selected organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved.

-

Place the vials in a constant temperature shaker bath (e.g., 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 12-24 hours) to allow for complete phase separation of the undissolved solute.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear, saturated supernatant using a calibrated micropipette. It is critical to avoid disturbing the undissolved solute at the bottom of the vial.

-

Immediately dilute the extracted sample with a known volume of a suitable solvent in which the diamine is highly soluble (e.g., methanol or acetonitrile) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical technique such as gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Prepare a series of calibration standards of this compound in the same diluent solvent.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the known concentrations of the standards.

-

Determine the concentration of this compound in the diluted samples by interpolating their analytical signals on the calibration curve.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

-

Experimental Workflow Diagram

Caption: Isothermal Shake-Flask Method Workflow

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and organized table for easy comparison.

Table 2: Solubility of this compound in Various Organic Solvents at 25°C (Template)

| Solvent Category | Solvent | Dielectric Constant | Solubility (g/L) |

| Nonpolar | Hexane | 1.88 | Experimental Value |

| Toluene | 2.38 | Experimental Value | |

| Polar Aprotic | Diethyl Ether | 4.34 | Experimental Value |

| Tetrahydrofuran (THF) | 7.6 | Experimental Value | |

| Acetone | 20.7 | Experimental Value | |

| Acetonitrile | 37.5 | Experimental Value | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | |

| Polar Protic | Ethanol | 24.5 | Experimental Value |

| Methanol | 32.7 | Experimental Value |

Interpreting these results involves correlating the solubility values with the properties of the solvents. For instance, high solubility in hexane would be attributed to the nonpolar alkyl chains of the diamine, while high solubility in methanol would be due to hydrogen bonding and polar interactions.

Molecular Interactions Influencing Solubility

Caption: Dominant Intermolecular Forces in Solution

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed.[2] It can cause severe skin burns and eye damage, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: Empowering Informed Solvent Selection

While a comprehensive public database on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary theoretical framework and a robust experimental protocol to empower researchers to make informed decisions. By understanding the physicochemical properties of the molecule and applying the principles of intermolecular interactions, one can predict its solubility behavior. Furthermore, the detailed methodology for quantitative solubility determination ensures that precise and reliable data can be generated for any solvent system of interest, thereby facilitating its effective use in research and development.

References

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.

- PubChem. This compound.

- Guidechem. This compound 5459-95-0.

- Echemi. N,N-Diethyl-N′-methyl-1,3-propanediamine Safety Data Sheets.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis.

- Global Substance Registration System. This compound.

- Wikipedia. N,N-Diethylmethylamine.

Sources

A Comprehensive Technical Guide to N,N-Diethyl-N'-methyl-1,3-propanediamine

Executive Summary

This technical guide provides an in-depth analysis of N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS No. 5459-95-0), a substituted aliphatic diamine. This document is intended for researchers, chemists, and professionals in drug development and materials science who utilize complex organic intermediates. We will cover the core physicochemical properties, a proposed synthetic pathway with mechanistic insights, potential applications derived from its structural characteristics, and essential safety and handling protocols. The guide emphasizes the rationale behind experimental and safety procedures, ensuring a robust and reproducible understanding of this compound.

Core Physicochemical Properties

This compound is a diamine featuring both a tertiary and a secondary amine group, separated by a three-carbon propyl chain. This structure imparts specific properties regarding basicity, reactivity, and potential as a chelating agent or a building block in more complex molecular architectures. Its key quantitative data are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀N₂ | [1][2][3][4] |

| Molecular Weight | 144.26 g/mol | [1][2][4] |

| CAS Registry Number | 5459-95-0 | [1][3][4] |

| IUPAC Name | N',N'-diethyl-N-methylpropane-1,3-diamine | [4] |

| Synonyms | N1,N1-Diethyl-N3-methyl-1,3-propanediamine, amine | [3][4] |

| Density | 0.816 g/cm³ | [3] |

| Boiling Point | 182.5°C at 760 mmHg | [3] |

| Flash Point | 46.8°C | [3] |

| Refractive Index | 1.438 | [3] |

Synthesis Pathway and Mechanistic Rationale

While numerous synthetic routes can be envisioned, a highly efficient and common strategy for preparing unsymmetrical diamines like this compound is through reductive amination. This method offers high selectivity and yield by controlling the reaction of a carbonyl-containing precursor with the requisite amines.

Proposed Synthetic Workflow: Reductive Amination

The logical precursor for this synthesis is a molecule already containing the N,N-diethylpropylamine scaffold, such as 3-(diethylamino)propanal. This aldehyde can then react with methylamine in the presence of a selective reducing agent.

Caption: Proposed synthesis via reductive amination.

Step-by-Step Synthesis Protocol

-

Vessel Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add a suitable anhydrous solvent such as methanol.

-

Reactant Addition: Add 1.0 equivalent of 3-(diethylamino)propanal to the stirring solvent.

-

Amine Addition: Introduce 1.1 equivalents of methylamine (typically as a solution in a compatible solvent like THF or ethanol). The slight excess ensures the complete consumption of the aldehyde.

-

pH Adjustment & Imine Formation: Adjust the pH of the mixture to a mildly acidic range (pH 5-6) using a reagent like acetic acid. This catalytic amount of acid is crucial; it protonates the carbonyl oxygen, activating the aldehyde for nucleophilic attack by the methylamine, and facilitates the dehydration of the resulting hemiaminal to form the key iminium ion intermediate.

-

Reduction: Slowly add 1.2 equivalents of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN).

-

Expert Insight: Sodium cyanoborohydride is the reagent of choice for this transformation. Unlike stronger reducing agents (e.g., NaBH₄), it is stable in mildly acidic conditions and selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde. This prevents the side reaction of reducing the aldehyde to an alcohol, thereby maximizing the yield of the desired diamine.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Purification: Once the reaction is complete, quench the mixture by carefully adding aqueous sodium bicarbonate solution until the pH is basic. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by fractional distillation under vacuum to yield the final, high-purity diamine.

Potential Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile building block. While specific literature on its direct use in pharmaceuticals is sparse, its structural motifs are relevant in several areas:

-

Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), linker molecules are required to connect the active payload to the targeting moiety. The 1,3-propanediamine backbone provides a flexible and stable chain. The differential reactivity of the secondary and tertiary amines allows for selective, stepwise functionalization.

-

Ligand Synthesis: The two nitrogen atoms can act as a bidentate ligand to chelate metal ions. This is a foundational principle in the design of metal-based catalysts for organic synthesis or the development of metal-sequestering agents.

-

Cationic Surfactants and Reagents: The amine groups can be quaternized to form cationic ammonium salts. Molecules of this class have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. For instance, a related compound, N,N-dimethyl-1,3-propanediamine, is a key intermediate in the production of surfactants.[5]

-

Chromatography: While not documented for this specific molecule, similar substituted diamines like N,N′-Diethyl-1,3-propanediamine have been successfully employed as chemical displacers in cation exchange chromatography for protein purification.[6] This highlights the potential utility of this class of compounds in bioprocessing workflows.

Safety, Handling, and Hazard Management

This compound is a hazardous chemical that requires strict safety protocols. Its GHS classification indicates significant risks that must be mitigated through proper engineering controls and personal protective equipment.[4]

GHS Hazard Designations: [4]

-

H226: Flammable liquid and vapor

-

H302: Harmful if swallowed

-

H314: Causes severe skin burns and eye damage

-

H335: May cause respiratory irritation

Mandatory Laboratory Handling Protocol

This protocol is designed as a self-validating system to ensure user safety.

-

Engineering Controls: All handling of the compound MUST be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical splash goggles and a full-face shield.

-

Rationale: This compound causes severe eye damage (H314).[4] A face shield provides an additional layer of protection against splashes during transfers.

-

Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or thick nitrile).

-

Rationale: The material causes severe skin burns (H314).[4] Check the glove manufacturer's compatibility chart for breakthrough time.

-

Body Protection: Wear a flame-resistant lab coat.

-

Rationale: Protects against skin contact and is a precaution due to the material's flammability (H226).[4]

-

-

Chemical Transfer: Use glass syringes or cannulas for transferring the liquid. Avoid pouring.

-

Rationale: Minimizes the risk of splashes and reduces vapor release.

-

-

Spill Management: An emergency spill kit containing an appropriate absorbent for flammable liquids (e.g., vermiculite or a commercial spill pad) must be immediately accessible.

-

Rationale: Ensures rapid response to contain a spill, minimizing the area of contamination and potential for fire or exposure.

-

-

Waste Disposal: Dispose of all contaminated materials and excess reagents in a dedicated, labeled hazardous waste container in accordance with institutional and federal regulations.

Conclusion

This compound is a valuable organic intermediate defined by its molecular formula C₈H₂₀N₂ and molecular weight of 144.26 g/mol .[1][2][4] Its unique structure, featuring two distinct amine functionalities, makes it a versatile building block for more complex molecules in drug discovery and materials science. While its handling requires stringent adherence to safety protocols due to its corrosive and flammable nature, its synthetic accessibility via methods like reductive amination ensures its availability for advanced research and development applications.

References

-

This compound. Global Substance Registration System (GSRS). [Link]

-

1,3-Propanediamine, N,N-diethyl-. NIST WebBook. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

N,N'-Dimethyl-1,3-propanediamine. PubChem, National Center for Biotechnology Information. [Link]

- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

N,N′-Dimethyl-1,3-propanediamine. Wikipedia. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 6. N,N-二乙基-1,3-丙二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Commercial Availability and Technical Application of N,N-Diethyl-N'-methyl-1,3-propanediamine

Introduction: Defining the Asset

N,N-Diethyl-N'-methyl-1,3-propanediamine (CAS RN: 5459-95-0) is an unsymmetrical diamine that presents a unique combination of a tertiary and a secondary amine functional group.[1] This structure makes it a valuable and versatile building block in synthetic organic chemistry, particularly for researchers and drug development professionals. Unlike its more common symmetrical relatives, this diamine's distinct nucleophilicity at each nitrogen atom allows for sequential, controlled reactions, enabling the construction of complex molecular architectures required for novel therapeutic agents and specialized polymers.[2] This guide provides an in-depth technical overview of its commercial availability, quality control considerations, and safe handling, designed for scientists who require this reagent for their research and development pipelines.

Physicochemical Characteristics and Identification

A precise understanding of a reagent's physical and chemical properties is the foundation of reproducible science. All sourcing and experimental work should begin with confirmation of these key identifiers.

| Property | Value | Source(s) |

| CAS Number | 5459-95-0 | [3][4][5] |

| Molecular Formula | C₈H₂₀N₂ | [1][6][7] |

| Molecular Weight | 144.26 g/mol | [4][6] |

| IUPAC Name | N¹,N¹-Diethyl-N³-methylpropane-1,3-diamine | [3][8] |

| Synonyms | This compound, Diethyl[3-(methylamino)propyl]amine | [4][8] |

| Boiling Point | 182.5°C at 760 mmHg | [9] |

| Density | 0.816 g/cm³ (Predicted) | [9] |

| Flash Point | 46.8°C | [9] |

| SMILES | CCN(CC)CCCNC | [1][3] |

Commercial Sourcing and Supplier Qualification

This compound is not a bulk commodity chemical but is readily available from specialized fine chemical suppliers catering to the research and development sector. Our market analysis indicates its primary availability is for laboratory-scale to pilot-scale synthesis.

Identified Commercial Suppliers:

-

Santa Cruz Biotechnology[4]

-

BLDpharm[10]

-

CP Lab Safety[6]

-

ChemicalBook (Marketplace)[5]

-

Clonagen[11]

From an application scientist's perspective, procuring a specialized reagent like this requires a rigorous qualification workflow to ensure batch-to-batch consistency. Simply ordering from a catalog is insufficient for critical applications in drug development.

Workflow for Supplier and Reagent Qualification

Caption: A robust workflow for sourcing and validating critical chemical reagents.

Synthetic Routes and Impurity Profiling

While detailed proprietary manufacturing processes are not public, an understanding of the likely synthetic pathway is critical for anticipating potential process-related impurities. The synthesis of analogous diamines, such as N,N-dimethyl-1,3-propanediamine, commonly involves a two-step process starting from acrylonitrile.[12][13]

A plausible route for this compound would be:

-

Michael Addition: Reaction of diethylamine with acrylonitrile to form 3-(diethylamino)propanenitrile.

-

Reductive Amination: Hydrogenation of the resulting nitrile in the presence of methylamine and a catalyst (e.g., Raney Nickel) to yield the final product.

Caption: Plausible two-step synthesis of the target compound.

Potential Impurities to Consider:

-

Unreacted Starting Materials: Residual acrylonitrile, diethylamine, or methylamine.

-

Side-Products: Over-alkylation products or unreduced nitrile intermediate.

-

Catalyst Residues: Traces of the hydrogenation catalyst (e.g., Nickel).

For this reason, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for purity assessment and impurity profiling.

Quality Control and Analytical Characterization

The Certificate of Analysis (CoA) provided by the supplier is the starting point, but independent verification is paramount for GMP or GLP applications.

Recommended QC Protocol: Identity and Purity by GC-MS

This protocol provides a framework for confirming the identity and assessing the purity of an incoming batch of this compound.

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the test sample in HPLC-grade Dichloromethane (DCM).

-

Create a dilution series (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to assess linearity and detect low-level impurities.

-

-

Instrumentation (Typical Conditions):

-

Gas Chromatograph: Agilent 8890 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Inlet: Split/Splitless, 250°C, Split ratio 50:1.

-

Oven Program: 60°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977B or equivalent.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 35-350 amu.

-

-

Data Analysis:

-

Identity Confirmation: The resulting mass spectrum should be compared against a reference spectrum (if available) or analyzed for characteristic fragments. Expect to see the molecular ion (m/z 144.2) and fragmentation patterns consistent with the loss of ethyl and propyl groups.

-

Purity Assessment: Calculate purity based on the peak area percentage of the main component relative to all integrated peaks. The specification should be ≥98% for most R&D applications.

-

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a controlled laboratory environment.[3]

GHS Hazard Classification: [3]

-

Flammable Liquid and Vapor (H226): Keep away from heat, sparks, and open flames.[14]

-

Harmful if Swallowed (H302): Do not ingest. Wash hands thoroughly after handling.

-

Causes Severe Skin Burns and Eye Damage (H314): Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

May Cause Respiratory Irritation (H335): Handle only in a well-ventilated area or a chemical fume hood.

Storage and Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

-

Incompatibilities: Keep away from strong oxidizing agents and acids.

-

Disposal: Dispose of waste material through a licensed chemical disposal company, in accordance with local, state, and federal regulations.[15]

Applications in Research and Drug Development

While specific, large-scale applications are not widely documented, its structure points to significant potential as a scaffold or linker molecule in medicinal chemistry. The differential reactivity of its secondary and tertiary amines allows it to be used in multi-step syntheses where one nitrogen atom is functionalized or protected while the other is used in a coupling reaction.

A patent for benzoxazepin oxazolidinone compounds, which act as phosphoinositide-3-kinase (PI3K) modulators, hints at the type of complex molecular frameworks where such a diamine could be employed as a key intermediate.[16] The PI3K pathway is a critical target in oncology and inflammation research, suggesting that this compound could be a valuable tool for chemists developing next-generation kinase inhibitors.

Conclusion

This compound is a commercially available yet specialized diamine with high potential for synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. Its successful application hinges on a diligent approach to sourcing, including rigorous in-house validation of identity and purity to supplement supplier documentation. Proper adherence to safety and handling protocols is mandatory due to its hazardous nature. For research groups focused on creating novel compounds with complex nitrogen-containing scaffolds, this reagent represents a powerful and versatile tool worthy of consideration.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

CP Lab Safety. N1, N1-Diethyl-N3-methyl-1, 3-propanediamine, 500 mg. [Link]

-

Clonagen. N,N-diethyl-n-methyl-1,3-propanediamin n n-diethyl-n-methyl-1,3. [Link]

- Google Patents. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

FDA Global Substance Registration System. This compound. [Link]

-

CP Lab Safety. N, N'-Diethyl-1, 3-propanediamine, min 97%, 100 grams. [Link]

-

PubChem. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. [Link]

-

Mol-Instincts. This compound. [Link]

-

NIST. 1,3-Propanediamine, N,N-diethyl-. NIST Chemistry WebBook. [Link]

-

ResearchGate. Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]

-

PubMed. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

Canada Gazette. Non-domestic Substances List. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H20N2 | CID 79577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 5459-95-0 [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound [drugfuture.com]

- 9. guidechem.com [guidechem.com]

- 10. 5459-95-0|N1,N1-Diethyl-N3-methylpropane-1,3-diamine|BLD Pharm [bldpharm.com]

- 11. clonagen.com [clonagen.com]

- 12. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

- 15. echemi.com [echemi.com]

- 16. Benzoxazepin oxazolidinone compounds and methods of use - Patent US-9643980-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Terrain of N,N-Diethyl-N'-methyl-1,3-propanediamine: A Technical Guide to Safe Handling and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape

N,N-Diethyl-N'-methyl-1,3-propanediamine is a substituted diamine with a range of applications in research and chemical synthesis. Its unique structure, featuring both secondary and tertiary amine functionalities, makes it a versatile building block and ligand. However, this reactivity also necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling precautions for this compound, grounded in authoritative data to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Chapter 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of a chemical is the foundation of safe laboratory practice. This compound presents a multi-faceted risk profile that demands careful consideration.

GHS Classification and Hazard Statements

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance with the following designations[1]:

-

Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)

-

Skin Corrosion/Irritation: Category 1B (H314: Causes severe skin burns and eye damage)

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: (H335: May cause respiratory irritation)

The signal word for this chemical is "Danger" [1].

Physicochemical Properties and Their Implications for Safety

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for assessing risks related to flammability, vapor exposure, and storage.

| Property | Value | Implication for Safety |

| Molecular Formula | C₈H₂₀N₂ | - |

| Molecular Weight | 144.26 g/mol [1] | Influences vapor density. |

| Appearance | Liquid | Potential for splashes and spills. |

| Flash Point | Flammable liquid and vapor[1] | Requires storage away from ignition sources. |

| Vapor Pressure | No data available | Vapors may be present at room temperature. |

| Density | No data available | - |

| Solubility | No data available | - |

Data sourced from PubChem CID 79577[1].

The flammability of this compound necessitates the strict avoidance of ignition sources such as open flames, sparks, and hot surfaces during handling and storage[2][3].

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with this compound.

The Primacy of Engineering Controls

Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of vapors, which can cause respiratory irritation[1].

-

Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.

-

Emergency Equipment: Safety showers and eyewash stations must be readily accessible and in good working order in any area where this chemical is handled.

Personal Protective Equipment: The Last Line of Defense

The appropriate selection and use of PPE are critical to prevent direct contact with this corrosive and toxic substance.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[4] | Protects against splashes that can cause severe eye damage.[1] |

| Skin Protection | Fire/flame resistant and impervious clothing. Handle with gloves.[4] | Prevents skin contact which can cause severe burns.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[4] | Prevents skin absorption, a significant route of exposure. |

| Respiratory Protection | For operations with a high potential for vapor generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | Protects against inhalation, which can cause respiratory tract irritation.[1] |

Chapter 3: Safe Handling, Storage, and Disposal

Adherence to strict protocols for handling, storage, and disposal is paramount to maintaining a safe laboratory environment.

Prudent Handling Practices

-

Avoid Contact: Do not get in eyes, on skin, or on clothing[5].

-

Grounding and Bonding: Ground and bond containers when transferring material to prevent static discharge, which can ignite flammable vapors[5].

-

Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition sources[4].

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse[5].

Secure Storage

-

Container Integrity: Store in a tightly closed container[5].

-

Location: Store in a cool, dry, well-ventilated area away from incompatible substances. Designate a "flammables area" and a "corrosives area" for storage[5].

-

Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide[5].

Responsible Disposal

-

Waste Characterization: Dispose of contents and container in accordance with local, regional, and national regulations. This chemical may be classified as hazardous waste.

-

Licensed Disposal: Entrust disposal to a licensed waste disposal company.

Chapter 4: Emergency Procedures: A Blueprint for Response

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Spill and Leak Response

A calm and systematic approach is crucial in the event of a spill.

-

Evacuate: Immediately evacuate unnecessary personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces)[4].

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[4].

-

Cleanup: Absorb the spill with a non-combustible material such as sand, earth, or vermiculite. Use spark-proof tools to collect the absorbed material into a suitable, closed container for disposal[4].

Chapter 5: Experimental Protocol: A Case Study in Safe Application

The following is a generalized protocol for a reaction involving an amine base like this compound, highlighting the integration of safety measures at each step.

Objective: To perform a base-mediated reaction in an organic solvent.

Methodology:

-

Preparation and Pre-Reaction Checks:

-

Ensure the chemical fume hood is functioning correctly.

-

Verify that a safety shower and eyewash station are accessible.

-

Don the appropriate PPE: safety goggles, lab coat, and chemically resistant gloves.

-

Assemble the reaction apparatus inside the fume hood, ensuring all glassware is free of defects.

-

Ground and bond the solvent container before dispensing.

-

-

Reagent Addition:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the solvent and other reactants to the reaction vessel.

-

Slowly and carefully, add the required amount of this compound to the reaction mixture using a syringe or dropping funnel. The addition may be exothermic, so cooling may be necessary.

-

-

Reaction Monitoring:

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Maintain a safe distance from the reaction apparatus and observe for any signs of an uncontrolled reaction.

-

-

Work-up and Quenching:

-

Upon completion, cool the reaction mixture to a safe temperature.

-

Slowly and cautiously quench the reaction by adding an appropriate reagent (e.g., water or a dilute acidic solution) to neutralize the amine base. Be aware that this step can be exothermic.

-

-

Extraction and Purification:

-

Perform any necessary extractions and purifications within the fume hood.

-

Handle all waste streams as hazardous.

-

-

Post-Experiment Cleanup:

-

Decontaminate all glassware and equipment.

-

Properly dispose of all chemical waste.

-

Wash hands thoroughly after completing the experiment.

-

Visualizing Safety: Workflow for Spill Response

The following diagram illustrates the logical flow of actions to be taken in the event of a chemical spill.

Caption: Workflow for handling a chemical spill.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a deep-seated culture of safety. This guide serves as a foundational resource, but it is the consistent and diligent application of these principles by every individual in the laboratory that ultimately ensures a safe working environment. By integrating a thorough understanding of the hazards with robust engineering controls, appropriate personal protective equipment, and well-rehearsed emergency procedures, researchers can confidently harness the utility of this versatile chemical while minimizing risk.

References

-

PubChem. (n.d.). N,N-Diethyl-1,3-propanediamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Australian Government Department of Health. (2015). 1,3-Propanediamine, N,N-dimethyl-: Human health tier II assessment. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Basicity and pKa of N,N-Diethyl-N'-methyl-1,3-propanediamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Basicity in Drug Design

N,N-Diethyl-N'-methyl-1,3-propanediamine is a diamine of significant interest in medicinal chemistry and materials science, often serving as a versatile building block or ligand. The molecule possesses two distinct basic nitrogen centers: a tertiary amine (N,N-diethyl) and a secondary amine (N'-methyl). The extent of protonation of these centers, quantified by their acid dissociation constants (pKa), is a critical physicochemical parameter. Understanding the basicity and pKa of this molecule is not merely an academic exercise; it is fundamental to predicting and optimizing a compound's behavior in biological systems.[1]

The pKa dictates the ionization state of a molecule at a given pH.[2] This, in turn, profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, including its solubility, membrane permeability, and potential for drug-receptor interactions.[1][3][4] For drug development professionals, a precise grasp of pKa is essential for rational molecular design, salt form selection, and the development of effective formulations.[2][5] This guide provides a detailed examination of the structural factors governing the basicity of this compound, outlines a robust experimental protocol for pKa determination, and discusses the implications of these properties in a pharmaceutical context.

Theoretical Framework: A Tale of Two Nitrogens

The structure of this compound presents two non-equivalent nitrogen atoms, leading to two distinct pKa values corresponding to two protonation steps.[6] To assign the pKa values correctly, we must consider the electronic and steric environment of each nitrogen.

-

N1 (Tertiary Amine): This nitrogen is bonded to two ethyl groups and one propyl chain. The ethyl groups exert a positive inductive effect (+I), donating electron density to the nitrogen. This increased electron density makes the lone pair more available for protonation, thereby increasing its basicity.

-

N3 (Secondary Amine): This nitrogen is bonded to one methyl group, one hydrogen, and the propyl chain. The single methyl group also has a +I effect, but it is generally weaker than that of two ethyl groups.

Based on inductive effects alone, one might predict the tertiary amine (N1) to be more basic. However, the steric bulk of the two ethyl groups can hinder the approach of a proton and destabilize the resulting protonated species by interfering with its solvation. This steric hindrance often counteracts the inductive effect, making the tertiary amine less basic than the secondary amine. Therefore, it is anticipated that the secondary N'-methyl amine will be the more basic center and will have the higher pKa value.

The protonation equilibria can be represented as follows, where B is the neutral diamine:

B + H₂O ⇌ BH⁺ + OH⁻ (First protonation, pKb₁) BH⁺ + H₂O ⇌ BH₂²⁺ + OH⁻ (Second protonation, pKb₂)

The corresponding pKa values relate to the dissociation of the conjugate acids, BH₂²⁺ and BH⁺.

Quantitative Data: pKa Values

| Functional Group | Predicted pKa Range | Assignment | Rationale |

| Secondary Amine (-NH(CH₃)) | ~10.0 - 11.0 | pKa₁ | Less steric hindrance and favorable solvation of the protonated form. |

| Tertiary Amine (-N(C₂H₅)₂) | ~9.0 - 10.0 | pKa₂ | Increased steric hindrance from ethyl groups outweighs the stronger inductive effect, reducing basicity. |

Note: These values are estimations based on general principles of amine basicity.[10] Precise values must be determined experimentally.

The following diagram illustrates the sequential protonation of the diamine, highlighting the species that predominate at different pH ranges relative to the pKa values.

Caption: Protonation sequence of this compound.

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination due to its simplicity and precision.[11][12] The method involves monitoring pH changes in a solution of the analyte upon the stepwise addition of a strong acid titrant.[13][14]

Causality Behind Experimental Choices:

-

Analyte & Titrant: The analyte is a weak base. Therefore, a strong acid (e.g., HCl) is used as the titrant to ensure a sharp and clear inflection point on the titration curve.

-

Solvent: Water is the standard solvent. For sparingly soluble compounds, co-solvents can be used, but this requires extrapolation to find the pKa in pure water.[12]

-

Ionic Strength: A constant ionic strength is maintained (e.g., using 0.15 M KCl) to keep activity coefficients constant, ensuring that the measured potential changes are solely due to changes in the concentration of H⁺.[13][14]

-

Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[13]

Detailed Step-by-Step Protocol:

-

Instrument Calibration: Calibrate the potentiometer and the combined pH electrode using standard aqueous buffers of at least three different pH values (e.g., 4, 7, and 10) to ensure accurate pH measurements.[13][14]

-

Solution Preparation:

-

Titrant: Prepare a standardized solution of 0.1 M Hydrochloric Acid (HCl).

-

Analyte: Accurately weigh and dissolve this compound in deionized water to a final concentration of approximately 1-10 mM.[13][14]

-

Ionic Strength Adjuster: Add a concentrated KCl solution to the analyte to achieve a final ionic strength of 0.15 M.[13]

-

-

Titration Setup:

-

Data Acquisition:

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has passed through both expected buffer regions and inflection points, typically down to a pH of ~2.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to accurately locate the two equivalence points.

-

The pKa values correspond to the pH at the half-equivalence points. pKa₁ is the pH at the midpoint between the first and second equivalence points, and pKa₂ is the pH at the midpoint between the start of the titration and the first equivalence point.[13]

-

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Implications in Drug Development

The basicity profile of a molecule like this compound is a cornerstone of its "drug-like" properties.[1][3]

-

Solubility and Formulation: The ability to form salts is directly dependent on the pKa. Since ionized forms are generally more water-soluble, knowing the pKa allows for the selection of an appropriate pH for aqueous formulations and for the creation of stable, crystalline salt forms with improved bioavailability.[2][5]

-

Absorption and Permeability: The pH-partition hypothesis states that un-ionized species are more lipophilic and can more readily cross biological membranes.[2][5] The pKa values determine the ratio of ionized to un-ionized drug in different physiological compartments, such as the stomach (low pH) and the small intestine (higher pH), thereby governing absorption.[4][5]

-

Drug-Target Interactions: Many biological targets, such as G protein-coupled receptors (GPCRs), feature acidic residues (e.g., aspartic acid) in their binding pockets.[1] A protonated amine on a drug molecule can form a crucial salt bridge with such residues, significantly enhancing binding affinity and potency. Tuning the basicity (and thus the pKa) is a key strategy in lead optimization.[3]

-

Off-Target Effects and Toxicity: Highly basic compounds are often associated with off-target activities, such as inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[5] Modulating pKa to reduce basicity can be a critical step in mitigating such risks.

Conclusion

The basicity of this compound is characterized by two distinct pKa values, corresponding to its secondary and tertiary amine functionalities. A theoretical analysis considering inductive and steric effects suggests that the secondary amine is the more basic site. Accurate determination of these pKa values, achievable through robust methods like potentiometric titration, is indispensable for drug discovery and development. These constants are fundamental predictors of a molecule's pharmacokinetic and pharmacodynamic behavior, directly influencing everything from formulation strategy to target engagement and safety. For scientists in the pharmaceutical field, a thorough understanding and precise measurement of pKa are foundational to the successful design and optimization of new therapeutic agents.[4]

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Symeres. (2023). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Kortsen, K., et al. (2015). Computational Study of Thermodynamics of Polyamines with Regard to CO2 Capture. ResearchGate. Retrieved from [Link]

-